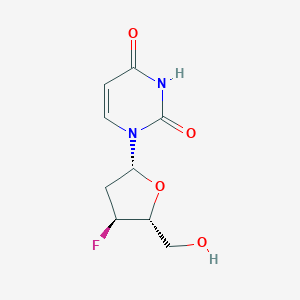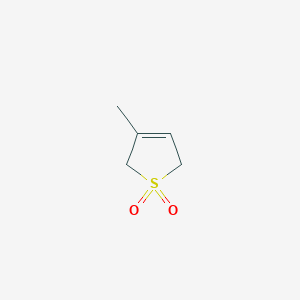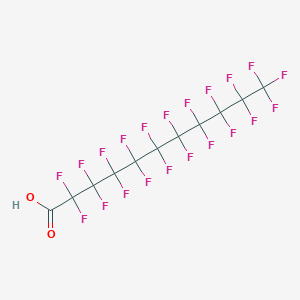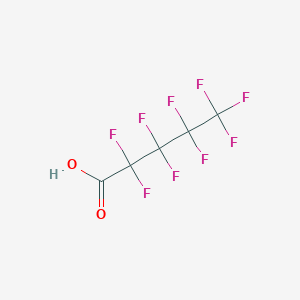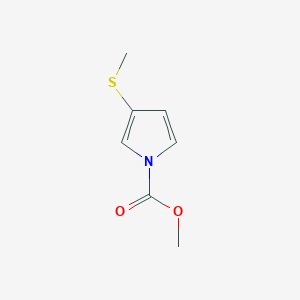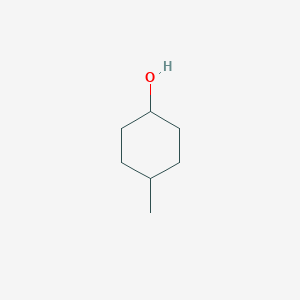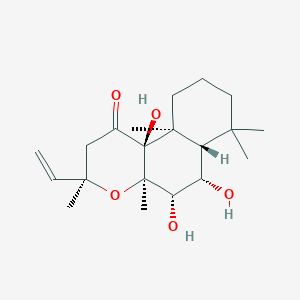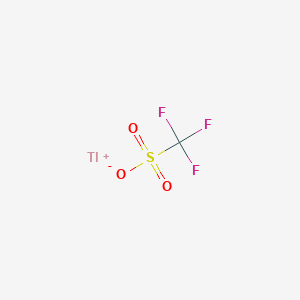
Triflate de thallium
Vue d'ensemble
Description
Thallium triflate, also known as thallium(I) trifluoromethanesulfonate, is an organothallium compound with the chemical formula Tl(OTf). It is a white crystalline solid that is soluble in water and polar organic solvents. Thallium triflate is known for its utility in organic synthesis, particularly as a catalyst and reagent in various chemical reactions.
Applications De Recherche Scientifique
Thallium triflate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions such as Friedel-Crafts acylation and alkylation, cyclization, and rearrangement reactions.
Biology: Thallium triflate is employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: Research into the potential therapeutic applications of thallium triflate is ongoing, with studies exploring its use in targeted drug delivery and imaging.
Mécanisme D'action
Target of Action
Thallium triflate, also known as thallium(I) triflate, is a compound that primarily interacts with various metal ions . It forms complexes with these ions, which can then interact with other molecules or structures within a system .
Mode of Action
Thallium triflate’s mode of action is primarily through its interaction with other compounds in the system. For example, it can react with ketones in amide solvents at 60 °C for 30 min followed by addition of small amounts of H2O to cleanly provide the corresponding α-acyloxy ketones .
Biochemical Pathways
It’s known that thallium(i) species tend to create stable toxic complexes with sulfur-containing compounds . This suggests that thallium triflate may interact with sulfur-containing compounds in the body, potentially affecting biochemical pathways involving these compounds .
Pharmacokinetics
Thallium is known to be an extremely toxic heavy metal that can cause severe damage to all organisms in both the tl(i) and tl(iii) oxidation states . This suggests that thallium triflate may have significant bioavailability and potential for toxicity.
Result of Action
The result of thallium triflate’s action is largely dependent on the system in which it is present. In some cases, it may result in the formation of new compounds, as seen in its reaction with ketones . Due to its toxicity, it can also cause severe damage to organisms .
Action Environment
The action of thallium triflate can be influenced by various environmental factors. For instance, its reaction with ketones requires a specific temperature and solvent . Additionally, the presence of other ions or compounds in the system can affect its interactions and the resulting products . Thallium emissions from industrial processes can enter rivers through wastewater and accumulate in soil, or they can enter organisms through the air . These environmental factors can influence the action, efficacy, and stability of thallium triflate.
Analyse Biochimique
Biochemical Properties
Thallium triflate has been found to interact with various biomolecules. For instance, it has been shown to form complexes with tropolone and its derivatives . These complexes have been characterized using various techniques such as FT-IR, NMR, UV–vis, and luminescence spectra .
Cellular Effects
Thallium triflate, like other thallium compounds, can exert cellular toxicity on various tissues through mitochondria-mediated oxidative stress and endoplasmic reticulum stress . It can affect cell metabolism, including redox alterations, mitochondrial dysfunction, and activation of apoptotic signaling pathways .
Molecular Mechanism
It is known that thallium can replace potassium in various biological processes due to their similar ionic radii . This can lead to disruption of normal cellular functions.
Temporal Effects in Laboratory Settings
A spectrofluorimetric method has been developed for the determination of Thallium(I) and Thallium(III) at pico-trace levels, which could be used to study the temporal effects of thallium triflate .
Dosage Effects in Animal Models
Thallium is known to be extremely toxic, causing severe damage to all organisms in both the Thallium(I) and Thallium(III) oxidation states .
Metabolic Pathways
Thallium exposure has been shown to impair amino acid, lipid, purine metabolism, and G protein-coupled receptor signaling pathways .
Transport and Distribution
Thallium is known to readily cross the blood-brain barrier, leading to neurodegeneration, demyelination, and accumulation of end products of lipid oxidation in the brain of animal models .
Subcellular Localization
Due to its ability to replace potassium in various biological processes, it can be expected to be found in various subcellular locations where potassium ions are typically found .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thallium triflate can be synthesized through the reaction of metallic thallium with concentrated aqueous trifluoromethanesulfonic acid. The reaction proceeds as follows: [ \text{Tl} + \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{Tl(OTf)} + \text{H}_2 ] The reaction mixture is then subjected to evaporation to remove excess water and acid, yielding thallium triflate as a crystalline solid .
Industrial Production Methods: Industrial production of thallium triflate follows a similar synthetic route, with careful control of reaction conditions to ensure high purity and yield. The process involves the use of high-purity thallium metal and trifluoromethanesulfonic acid, followed by purification steps such as recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Thallium triflate participates in various types of chemical reactions, including:
Oxidation: Thallium triflate can undergo oxidation reactions, forming thallium(III) compounds.
Reduction: It can be reduced to thallium(I) or elemental thallium under specific conditions.
Substitution: Thallium triflate is often used in substitution reactions, where it acts as a catalyst or reagent to facilitate the replacement of functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include halogens such as chlorine and bromine.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Thallium triflate is used in the presence of polar solvents and under mild to moderate temperatures to achieve efficient substitution reactions.
Major Products: The major products formed from reactions involving thallium triflate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield thallium(III) triflate, while substitution reactions can produce a variety of organic compounds with modified functional groups .
Comparaison Avec Des Composés Similaires
Thallium triflate can be compared with other triflate salts, such as:
- Silver triflate (AgOTf)
- Copper triflate (Cu(OTf)2)
- Lithium triflate (LiOTf)
Uniqueness: Thallium triflate is unique due to its high solubility in polar solvents and its ability to act as a strong Lewis acid. This makes it particularly effective in catalyzing reactions that require the stabilization of carbocations or other reactive intermediates. Additionally, thallium triflate’s toxicity and reactivity profile differ from those of other triflate salts, making it suitable for specific applications where other triflates may not be effective .
Propriétés
IUPAC Name |
thallium(1+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.Tl/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFSYPYWCONFDC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Tl+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3O3STl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452357 | |
| Record name | AG-G-90691 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73491-36-8 | |
| Record name | AG-G-90691 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73491-36-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Thallium triflate interact with metal complexes containing chloride ligands, and what are the potential outcomes?
A1: Thallium triflate exhibits a strong affinity for chloride ions. When introduced to metal complexes containing chloride ligands, it can abstract a chloride ion, leading to the formation of a more electrophilic metal center. This chloride abstraction can have several consequences:
- Formation of Thallium Triflate Adducts: Surprisingly, in some cases, rather than directly abstracting chloride, TlOTf forms adducts with the metal complex without removing the chloride. This was observed with PdCl2 and PtCl2 complexes of the unsaturated diphosphine ligand o-dimethyl-bis(diphenylphosphino)tetrathiafulvalene [].
- Generation of Dicationic Metal Complexes: In other instances, TlOTf successfully abstracts one chloride anion, resulting in the formation of dicationic metal complexes. This was seen with a (cis-1,2-bis(diphenylphosphino)ethylene)PdCl2 complex, where a bis(palladium) bis(triflate) salt was produced [].
- Formation of New Metal Complexes: The abstraction of chloride can create vacant coordination sites on the metal center, allowing for the introduction of other ligands. For example, reacting a cyclopalladated benzylamine complex with TlOTf and pyridine led to the replacement of the chloride ligand with two pyridine molecules, forming a new palladium complex [, ].
Q2: What are the structural characteristics of Thallium triflate and common spectroscopic techniques used for its identification?
A2: Thallium triflate, with the molecular formula TlCF3SO3 and a molecular weight of 351.47 g/mol, features a thallium(I) cation ionically bound to a triflate anion (CF3SO3-). While spectroscopic data specifically for TlOTf isn't extensively discussed in the provided research, its presence is often confirmed indirectly by characterizing the resulting metal complexes. Techniques like X-ray diffraction are used to determine the solid-state structures of these complexes, revealing the absence of chloride and the incorporation of triflate anions [, , ]. Additionally, NMR spectroscopy is valuable for analyzing the solution behavior of the newly formed complexes, providing information about their structure and dynamics [, , ].
Q3: Can you elaborate on the applications of Thallium triflate in synthesizing organometallic compounds, particularly highlighting its role as a chloride abstraction agent?
A3: Thallium triflate proves to be a valuable tool in organometallic synthesis, specifically in reactions where chloride abstraction is desired.
- Formation of Reactive Intermediates: TlOTf can generate more reactive cationic metal species by removing chloride from metal complexes. These cationic species can then participate in further reactions, leading to the synthesis of diverse organometallic compounds []. For instance, it plays a crucial role in forming a dicationic osmabenzyne complex from its neutral dichloride precursor. This dicationic species exhibits unique reactivity, undergoing transformations with alcohols and sodium borohydride to yield novel osmabenzene and cyclopentadienyl complexes, respectively [].
- Ligand Substitution Reactions: The vacant coordination site generated after chloride abstraction can be exploited for introducing other ligands. This strategy is exemplified in the synthesis of a series of cyclopalladated benzylamine complexes where the chloride ligand is replaced with various phosphines, arsines, and amines upon treatment with TlOTf [, ].
- Synthesis of Dimeric Metal Complexes: In specific cases, TlOTf facilitates the formation of dimeric metal complexes. The reaction of a dimeric zinc complex containing bridging bromide ligands with TlOTf led to the formation of a new dimeric zinc complex where the bromide ligands are replaced by bridging triflate ligands [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


